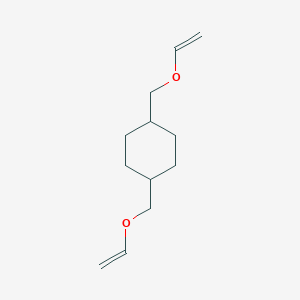

1,4-Bis((vinyloxy)methyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethenoxymethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSRQYYCSXZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1CCC(CC1)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151543-64-5 | |

| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151543-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0044604 | |

| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-75-6 | |

| Record name | 1,4-Cyclohexanedimethanol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-bis((ethenyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(vinyloxy)methyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Bis Vinyloxy Methyl Cyclohexane and Analogues

Precursor Synthesis and Functionalization Routes

The foundational step in producing 1,4-bis((vinyloxy)methyl)cyclohexane is the synthesis of its core cycloaliphatic diol, 1,4-cyclohexanedimethanol (B133615). Once this precursor is obtained, its hydroxyl groups are converted into vinyloxy groups.

Synthesis of 1,4-Cyclohexanedimethanol (1,4-CHDM)

1,4-Cyclohexanedimethanol (CHDM) is a crucial intermediate in the production of various polymers, including polyesters and polyurethanes. wikipedia.orgatamanchemicals.com Commercial production of CHDM is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). wikipedia.org This process occurs in two main stages. First, the aromatic ring of DMT is hydrogenated to form the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second stage, the ester groups of DMCD are further hydrogenated to yield CHDM. wikipedia.org Copper chromite is a common industrial catalyst for this reaction, and the choice of catalyst can influence the final cis/trans isomer ratio of the CHDM, which is typically around 30:70. wikipedia.orgatamanchemicals.com

A more recent, alternative strategy for synthesizing CHDM avoids petroleum-derived feedstocks. This approach involves a proline-catalyzed formal [3+1+2] cycloaddition reaction using formaldehyde, crotonaldehyde, and an acrylate (B77674). The resulting intermediate is then subjected to a hydrogenation step over a Cu/Zn/Al catalyst to produce CHDM. dicp.ac.cnresearchgate.net

Table 1: Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₂ |

| Molar Mass | 144.21 g/mol |

| Appearance | White waxy solid |

| Melting Point | 41 to 61 °C |

| Boiling Point | 284 to 288 °C |

| CAS Number | 105-08-8 |

Data sourced from references wikipedia.org.

Derivatization to Vinyloxy Groups

The conversion of the hydroxyl groups of 1,4-CHDM to vinyloxy groups is the definitive step in forming this compound. Several methods exist for this etherification.

One of the most common industrial methods is the Reppe process, which involves the direct reaction of alcohols with acetylene (B1199291). google.com In this case, 1,4-CHDM is reacted with acetylene gas in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). The base facilitates the formation of an alkoxide from the diol, which then acts as the nucleophile. google.com The reaction is typically performed under mild conditions (60–80°C). The process first yields the monovinyl ether, which then reacts with a second molecule of acetylene to form the desired divinyl ether. google.com

Another synthetic approach is the Williamson ether synthesis. This method involves deprotonating the hydroxyl groups of 1,4-CHDM with a strong base like sodium hydride (NaH) or potassium hydroxide, followed by a reaction with a vinyl halide, such as vinyl bromide. This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Alternative Synthetic Routes for Divinyl Ether Monomers

While the direct vinylation of diols like 1,4-CHDM is a primary route, other general methodologies exist for the synthesis of divinyl ether monomers. The Reppe synthesis, reacting various diols with acetylene, stands as a fundamental and versatile process for preparing a wide range of vinyl ethers. google.com The reaction conditions, including pressure and temperature, can be adjusted based on the specific diol being used. google.com

Historically, divinyl ethers were also prepared by treating β,β'-dihaloethyl ethers with an alkali-metal alcoholate in a substantially anhydrous solution. google.com This dehydrohalogenation reaction provides a pathway to the vinyl ether structure.

More contemporary and sustainable methods are also being explored. For instance, enzyme-catalyzed syntheses have been developed for creating vinyl ether esters. In this approach, a vinyl ether alcohol is reacted with a carboxylic acid using an immobilized enzyme like Candida antarctica lipase (B570770) B as a catalyst. nih.gov While this produces a vinyl ether ester rather than a simple divinyl ether, it highlights the development of greener alternatives to traditional chemical synthesis for related monomers. nih.gov Similarly, mercury-free transvinylation reactions using palladium or ruthenium catalysts have been developed for producing divinyl esters from dicarboxylic acids and vinyl acetate (B1210297), offering less toxic alternatives to older methods. researchgate.net

Purification and Characterization Techniques in Monomer Synthesis

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, the intermediate monovinyl ether, and any byproducts. A common laboratory-scale purification method is silica (B1680970) gel chromatography. Using a gradient of hexane (B92381) and ethyl acetate as the eluent can effectively separate the desired divinyl ether from the more polar 1,4-CHDM precursor and other impurities. On an industrial scale, processes like extractive distillation may be employed to separate the monovinyl ether from the final divinyl ether product, often using the starting diol as the extractant. google.com

Characterization of the monomer is crucial to confirm its identity and purity. The progress of the vinylation reaction can be monitored using Fourier-transform infrared spectroscopy (FT-IR), specifically by observing the disappearance of the broad O–H stretching band of the alcohol precursor (around 3200–3600 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for tracking the formation of the product and identifying byproducts.

For structural confirmation of the purified product, nuclear magnetic resonance (NMR) spectroscopy is employed. ¹³C NMR spectroscopy for this compound shows characteristic signals for the carbons of the vinyloxy group and the methylene (B1212753) carbons attached to the ether oxygen (CH₂O).

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals / Features |

|---|---|

| FT-IR | Disappearance of O–H stretch (~3200–3600 cm⁻¹) from precursor |

| ¹³C NMR | Signals at δ 67.10–69.29 ppm (CH₂O) |

Data sourced from reference .

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Cyclohexanedimethanol (1,4-CHDM) |

| Acetylene |

| Acrylate |

| Candida antarctica lipase B |

| Copper chromite |

| Crotonaldehyde |

| Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) |

| Dimethyl terephthalate (DMT) |

| Formaldehyde |

| Hexane |

| Ethyl acetate |

| Potassium hydroxide |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| Vinyl acetate |

Polymerization Mechanisms and Kinetics of 1,4 Bis Vinyloxy Methyl Cyclohexane

Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This newly formed cationic monomer then reacts with other monomers in a cascading fashion to form a polymer. Monomers suitable for cationic polymerization, like this compound, typically possess electron-donating groups that can stabilize the positive charge of the growing cationic chain, thereby facilitating propagation. nih.gov The process is generally characterized by three main stages: initiation, propagation, and a combination of chain transfer and termination events. nih.govacs.org

The initiation of cationic polymerization of this compound can be triggered by different external stimuli, primarily light (photoinitiation) or heat (thermal initiation). The choice of initiation method and the specific initiator compound significantly influences the polymerization rate and the properties of the resulting polymer.

Photoinitiated cationic polymerization is a widely used technique for curing coatings, inks, and adhesives, offering advantages such as high reaction rates at ambient temperatures and spatial and temporal control. psu.edu This process relies on photoinitiators that, upon absorption of ultraviolet (UV) or visible light, generate a strong Brønsted acid that initiates the polymerization. osaka-u.ac.jp

The mechanism for photoinitiated cationic polymerization of this compound involves the photolysis of a photoacid generator (PAG). Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, are common PAGs used for this purpose. osaka-u.ac.jp When exposed to light of a suitable wavelength, the PAG undergoes fragmentation to produce a strong protic acid. This acid then protonates one of the vinyl ether groups of the monomer, creating a carbocationic active center which starts the polymer chain growth. acs.orgfujifilm.com

Research has demonstrated the use of a formulation containing 1,4-cyclohexanedimethanol (B133615) divinyl ether and triethylene glycol divinyl ether with a symmetric iodonium salt and a TPO co-initiator for 3D printing applications using a 405 nm light source. acs.org This indicates the feasibility of initiating the polymerization of this monomer with near-UV or visible light. The efficiency of the initiation is dependent on the absorption characteristics of the photoinitiator and the emission spectrum of the light source. radtech2022.com

The kinetics of photopolymerization are influenced by factors such as light intensity and the concentration of the photoinitiator. Generally, the rate of polymerization increases with higher light intensity and an optimal concentration of the initiator. researchgate.net

Thermally initiated cationic polymerization is an alternative to photoinitiation, where heat is used to generate the cationic initiating species. This method is suitable for applications where light cannot penetrate the entire sample, such as in thick or highly filled materials. Thermal initiators are compounds that are stable at ambient temperatures but decompose upon heating to produce an acid that can initiate polymerization. nih.gov

Examples of thermal cationic initiators include benzenesulfonic acid esters and alkylsulfonium salts. tcichemicals.com Some onium salts, particularly certain sulfonium salts, can function as dual-cure initiators, capable of initiating polymerization both photochemically and thermally. nih.gov For instance, some sulfonium salts can initiate the polymerization of epoxides at temperatures above 80°C. nih.gov While specific studies on the thermally initiated cationic polymerization of this compound are not extensively detailed in the literature, the principles are transferable from other cationically polymerizable monomers. The process would involve heating the monomer in the presence of a thermal initiator, leading to the generation of an acid and subsequent initiation of polymerization.

In a process known as radical induced cationic frontal polymerization (RICFP), a thermal radical initiator can be used in conjunction with a photoacid generator to create a self-sustaining curing front in monomers like epoxies and vinyl ethers. nsf.govnih.gov

The choice of initiator is critical in controlling the cationic polymerization process. Different classes of initiators offer varying levels of reactivity and control over the polymer architecture.

Iodonium Salts : Diaryliodonium salts are highly efficient photoinitiators for cationic polymerization. researchgate.net Upon photolysis, they generate a Brønsted acid that initiates polymerization. osaka-u.ac.jp They can be sensitized to respond to longer wavelengths of UV and visible light. researchgate.net Their effectiveness is influenced by the structure of the cation, which determines the photochemistry, and the nature of the counter-anion, which controls the reactivity of the initiating acid and the propensity for termination. researchgate.net Formulations for 3D printing have successfully utilized iodonium salts for the polymerization of 1,4-cyclohexanedimethanol divinyl ether. acs.org

Sulfonium Salts : Triarylsulfonium salts are another important class of photoinitiators for cationic polymerization. researchgate.net Similar to iodonium salts, they generate an acid upon photolysis. nih.gov Sulfonium salts generally have a greater overlap with the emission spectra of mercury arc lamps compared to iodonium salts, which can make them more efficient at lower concentrations. radtech2022.com Some sulfonium salts can also act as thermal initiators. nih.gov Studies on other divinyl ethers have shown that triarylsulfonium hexafluorophosphate (B91526) initiators can achieve high conversion rates. researchgate.net

Metallocene Complexes : Metallocene catalysts, which consist of a transition metal sandwiched between two cyclopentadienyl (B1206354) anions, are primarily used in the polymerization of olefins. behinpolymerco.com However, they can also be employed in cationic polymerization. These catalysts offer the potential for producing polymers with highly uniform and well-defined microstructures due to their single-site nature. behinpolymerco.comgrace.com While their application in the polymerization of this compound is not widely documented, they represent a potential route for achieving high control over the polymer structure.

Trifluoromethyl Sulfonates (Triflates) : Trifluoromethyl sulfonates are used to catalyze the polymerization of vinyl ethers. nih.gov These initiators are commercially available and can be used under ambient conditions. The choice of solvent and ligands in conjunction with triflate initiators can significantly influence the polymerization process, affecting molecular weight, molecular weight distribution, and polymer tacticity. nih.gov While specific data for this compound is scarce, studies on other vinyl ethers demonstrate that triflates can be effective initiators. nih.gov

| Initiator Type | Initiation Method | Key Characteristics | Example Counter-Anions |

|---|---|---|---|

| Iodonium Salts | Photo (UV/Visible) | Highly efficient, can be sensitized for longer wavelengths. | Hexafluorophosphate (PF₆⁻), Hexafluoroantimonate (SbF₆⁻) |

| Sulfonium Salts | Photo (UV/Visible), Thermal | Good spectral overlap with mercury lamps, can have dual-cure capabilities. | Hexafluorophosphate (PF₆⁻), Hexafluoroantimonate (SbF₆⁻) |

| Metallocene Complexes | Catalytic | Single-site catalysts offering high control over polymer microstructure. | (Typically used with a co-catalyst like MAO) |

| Trifluoromethyl Sulfonates (Triflates) | Thermal/Catalytic | Commercially available, can be used under ambient conditions. | Triflate (CF₃SO₃⁻) |

Once initiated, the cationic polymer chain propagates by the sequential addition of monomer molecules to the active carbocationic center. acs.org For this compound, this involves the reaction of the carbocation with one of the vinyl ether groups of another monomer molecule. Due to the difunctional nature of this monomer, the propagation can lead to the formation of a cross-linked network structure.

Chain transfer is a competing reaction that can limit the molecular weight of the polymer and introduce branching. wikipedia.org In cationic polymerization, chain transfer can occur to the monomer, counter-ion, polymer, or solvent. nih.gov This process involves the termination of a growing polymer chain with the simultaneous formation of a new cationic species that can initiate a new chain. acs.org While this terminates one chain, the kinetic chain of polymerization continues.

The general mechanism for chain transfer to a monomer involves the abstraction of a hydrogen atom from the active chain end by a monomer molecule. This terminates the growing chain and creates a new carbocation on the monomer, which then starts a new polymer chain. acs.org The balance between propagation and chain transfer is a critical factor in determining the final properties of the polymer.

Living polymerization is a type of chain polymerization where chain termination and irreversible chain transfer are absent. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. acs.org Achieving a living cationic polymerization requires careful control of the reaction conditions to stabilize the propagating carbocation and suppress side reactions. acs.org

For vinyl ethers, living cationic polymerization can be achieved by using initiating systems that create a dynamic equilibrium between active (cationic) and dormant (covalent) species. wikipedia.org A key study demonstrated the synthesis of well-defined block copolymers using a difunctional initiator derived from 1,4-cyclohexanedimethanol divinyl ether. rsc.org This was achieved through a base-assisted living cationic polymerization. rsc.org

In this system, a difunctional initiator, 1,4-cyclohexanedimethanol-di(1-ethyl acetate) (cHMDEA), was used in the presence of Al₂Et₃Cl₃ as a catalyst and ethyl acetate (B1210297) (AcOEt) as a base. The polymerization was conducted in n-hexane at -20°C. The presence of the base helps to reversibly terminate the growing chains, establishing the equilibrium necessary for a living process. rsc.org

| Parameter | Condition |

|---|---|

| Monomers | n-butyl vinyl ether (nBVE), 2-chloroethyl vinyl ether (CEVE), tert-butyldimethylsilyl ethylene (B1197577) glycol vinyl ether (SiEGVE) |

| Difunctional Initiator | 1,4-cyclohexanedimethanol-di(1-ethyl acetate) (cHMDEA) |

| Catalyst | Al₂Et₃Cl₃ |

| Base | Ethyl acetate (AcOEt) |

| Solvent | n-hexane |

| Temperature | -20°C |

Another strategy for controlled polymerization is cationic reversible addition-fragmentation chain transfer (RAFT) polymerization. This technique utilizes a chain transfer agent (CTA) to mediate the polymerization via a degenerative chain transfer mechanism, allowing for control over molecular weight and dispersity. nih.govacs.org Various CTAs can be used in cationic RAFT polymerization of vinyl ethers, including carbamates, thioethers, and sulfonates. nih.gov

Living and Controlled Cationic Polymerization Strategies

Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) Sequence

Currently, specific research detailing the Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) sequence for the polymerization of this compound is not extensively available in the public domain. However, the general principles of PROAD polymerization can be applied to understand its potential behavior. PROAD is a sophisticated method that combines elements of both radical and cationic polymerization, offering a pathway to synthesize polymers with controlled architectures under specific light-induced conditions.

The PROAD mechanism typically involves the photo-oxidation of a suitable initiator to generate a radical cation. This species can then initiate the polymerization of a monomer like this compound. The "deactivation" step, a key feature of controlled polymerization, would involve a reversible termination or transfer process that limits the concentration of active propagating species, thereby controlling the polymer chain growth. For a divinyl ether, this process could lead to the formation of well-defined, cross-linked networks.

Mechanically Induced Cationic Reversible Addition–Fragmentation Chain Transfer (mechano-cRAFT) Polymerization

Mechanically induced cationic Reversible Addition–Fragmentation Chain Transfer (mechano-cRAFT) polymerization is an emerging technique that utilizes mechanical force to initiate and control polymerization. While specific studies on this compound are limited, the general mechanism for vinyl ethers provides a framework for understanding this process.

This method often employs a mechanoredox catalyst, such as 2D MoS₂, which can generate radical intermediates from an initiator under mechanical stress (e.g., ball milling). These radical intermediates then react with the vinyl ether monomer. Subsequently, the mechanoredox catalyst oxidizes the resulting radical to a cation, which then initiates the cationic RAFT polymerization. The use of a dithiocarbamate (B8719985) as a RAFT agent allows for reversible chain transfer, leading to polymers with controlled molecular weights and narrow dispersities. This technique is advantageous for its ability to be conducted under solvent-free or minimal solvent conditions and in the presence of air.

A proposed general mechanism for the mechano-cRAFT polymerization of a vinyl ether is as follows:

Initiation: Mechanical force on a piezoelectric catalyst generates an electric potential, leading to the formation of radical species from an initiator.

Radical Addition: The generated radical adds to the vinyl ether monomer.

Oxidation: The resulting radical is oxidized by the catalyst to a carbocation.

RAFT Equilibrium: The carbocationic species undergoes reversible addition-fragmentation with a RAFT agent, leading to controlled chain growth.

Base-Stabilized Living Cationic Polymerization Systems

Living cationic polymerization of vinyl ethers can be achieved through the use of initiating systems that are stabilized by the addition of a Lewis base. This approach allows for the synthesis of polymers with well-defined structures and low polydispersity. For a difunctional monomer like this compound, this control is crucial for producing uniform network structures.

In these systems, a Lewis acid catalyst is combined with a cationogen (initiator) in the presence of a Lewis base, such as an ester or an ether. The Lewis base reversibly complexes with the propagating carbocationic species, forming a dormant species. This equilibrium between the active (propagating) and dormant species reduces the concentration of the highly reactive carbocations at any given time, thereby suppressing termination and chain transfer reactions.

A study on the synthesis of well-defined block copolymers utilized a difunctional initiator, 1,4-cyclohexanedimethanol-di(1-ethyl acetate), which is structurally related to this compound. rsc.org The polymerization of various vinyl ether monomers was carried out in the presence of ethylaluminum sesquichloride (Al₂Et₃Cl₃) as the catalyst and ethyl acetate as the added base. rsc.org This system demonstrated the principles of base-stabilized living cationic polymerization, which are directly applicable to this compound.

Table 1: General Components of a Base-Stabilized Living Cationic Polymerization System for Vinyl Ethers

| Component | Role | Example |

| Monomer | The repeating unit of the polymer. | This compound |

| Initiator (Cationogen) | Provides the initial carbocationic species. | Adduct of a protonic acid and a vinyl ether (e.g., n-butoxyethyl acetate) |

| Lewis Acid (Catalyst) | Activates the initiator and the dormant species. | Ethylaluminum sesquichloride (Al₂Et₃Cl₃) |

| Lewis Base (Stabilizer) | Reversibly deactivates the propagating species. | Ethyl acetate, 1,4-Dioxane |

| Solvent | Provides the reaction medium. | n-Hexane, Toluene (B28343) |

Influence of Reaction Conditions on Cationic Polymerization Dynamics

The kinetics and control of the cationic polymerization of this compound are highly sensitive to the reaction conditions, particularly the choice of solvent and the temperature.

Solvent Effects on Polymerization Kinetics and Control

The polarity of the solvent plays a critical role in cationic polymerization. More polar solvents can solvate the ionic species (the propagating carbocation and the counter-ion) to a greater extent, which can influence the rates of initiation, propagation, and termination.

In living cationic polymerization, the use of non-polar solvents such as hexane (B92381) or toluene is often preferred. rsc.org In these solvents, the propagating carbocation and its counter-ion exist as a tight ion pair. This reduces the reactivity of the carbocation, suppressing side reactions and promoting a more controlled polymerization. Conversely, in more polar solvents like dichloromethane, the ion pair can become more separated (solvent-separated ion pair or even free ions), which can lead to faster but less controlled polymerization.

For living isobutylene (B52900) polymerization, a mixed solvent system of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., chloroform (B151607) or dichloromethane) is often employed to balance polymer solubility and polymerization control. wikipedia.org

Table 2: Expected Influence of Solvent Polarity on Cationic Polymerization of Vinyl Ethers

| Solvent Polarity | Effect on Ion Pair | Effect on Polymerization Rate | Effect on Control |

| Low (e.g., Hexane) | Tighter ion pair | Slower | Better control, narrower molecular weight distribution |

| High (e.g., Dichloromethane) | More separated ion pair/free ions | Faster | Less control, broader molecular weight distribution |

Temperature Dependence of Cationic Polymerization

Temperature is a crucial parameter in controlling the cationic polymerization of vinyl ethers. Due to the high reactivity of the carbocationic propagating species, these polymerizations are often conducted at low temperatures (e.g., -20 °C to -80 °C) to suppress chain transfer and termination reactions. rsc.orgmdpi.com

Lowering the temperature shifts the equilibrium between the active and dormant species towards the more stable dormant state in living cationic systems. This further reduces the concentration of active carbocations and enhances the control over the polymerization process. While lower temperatures generally lead to better control, they also result in slower polymerization rates.

The relationship between the rate of polymerization and temperature can often be described by the Arrhenius equation, where the rate constant is a function of the activation energy and temperature. In the context of isobutylene polymerization, it has been observed that conversions can be influenced by temperature, with maximum conversions achieved in a specific temperature range. researchgate.net For the polymerization of β-pinene, a slower rate was observed at room temperature compared to -78 °C, which was attributed to the decreased polarity of the reaction medium at higher temperatures. mdpi.com

Free-Radical Polymerization of this compound

In addition to cationic polymerization, this compound can undergo free-radical polymerization. This is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism of free-radical polymerization involves three main steps:

Initiation: The initiator decomposes to form primary radicals, which then add to a vinyl ether monomer to create a monomer radical.

Propagation: The monomer radical adds to subsequent monomer molecules, leading to the growth of the polymer chain. For a divinyl ether, this step can lead to the formation of a cross-linked network. Studies on the radical polymerization of other divinyl ethers have shown that the process can involve cyclopolymerization, where the propagating radical reacts intramolecularly to form a cyclic unit before further intermolecular propagation.

Termination: The growth of the polymer chain is terminated by the reaction of two propagating radicals, either by combination or disproportionation.

Table 3: Common Initiators for Free-Radical Polymerization

| Initiator | Typical Decomposition Temperature | Notes |

| Azobisisobutyronitrile (AIBN) | 60-80 °C | Widely used due to its predictable first-order decomposition kinetics. |

| Benzoyl Peroxide (BPO) | 70-90 °C | Another common thermal initiator. |

The study of the radical polymerization of divinyl ether (DVE) initiated by AIBN revealed that the resulting polymers contained five-membered monocyclic units with pendent unsaturated groups, as well as bicyclic units, indicating that cyclopolymerization is a significant pathway. This suggests that the free-radical polymerization of this compound may also proceed via a combination of intermolecular and intramolecular addition reactions.

Photoinitiated Free-Radical Polymerization

Photoinitiated free-radical polymerization is a common method for curing vinyl monomers. The process for this compound follows the fundamental steps of a chain-growth polymerization: initiation, propagation, and termination. fiveable.me

Initiation: This step begins with a photoinitiator molecule (I) which, upon absorption of UV light, undergoes homolytic cleavage to generate two free radicals (R•). uomustansiriyah.edu.iq This radical then adds across the double bond of a vinyloxy group on the this compound monomer (M) to form an active center or monomer radical (M•). fiveable.meuomustansiriyah.edu.iq

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain. fiveable.me The rate of polymerization () during this phase is dependent on the concentration of the monomer [M] and the concentration of the active radical centers [M•], as described by the equation , where is the propagation rate constant. fiveable.meyoutube.com

Termination: The growth of polymer chains is halted through termination reactions. This typically occurs via combination, where two growing radical chains react to form a single, non-reactive polymer chain, or through disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains. fiveable.meyoutube.com The rate of termination () is proportional to the square of the radical concentration. uvebtech.com

Cyclopolymerization Pathways for Divinyl Ethers

As a divinyl ether, this compound is prone to cyclopolymerization, a process involving alternating intramolecular and intermolecular addition reactions. This pathway is particularly significant in the radical polymerization of divinyl ethers, leading to the formation of soluble polymers with highly cyclized structures instead of cross-linked networks. acs.orgelsevierpure.com

The mechanism proceeds as follows:

Initiation and Intermolecular Propagation: A radical initiator adds to one of the vinyloxy groups of the monomer.

Intramolecular Cyclization: The resulting radical undergoes an intramolecular cyclization by attacking the second vinyloxy group within the same monomer unit. For divinyl ethers, this ring-closure predominantly produces a five-membered monocyclic radical with a pendant vinyloxy group. acs.orgelsevierpure.com Studies on divinyl ether indicate a preference for a trans ring closure. acs.orgelsevierpure.com

Secondary Cyclization or Intermolecular Propagation: The five-membered monocyclic radical can then either propagate intermolecularly by reacting with another monomer molecule or undergo a second intramolecular cyclization. This second cyclization can lead to the formation of a bicyclic unit, specifically a trans-fused dioxo-bicyclo[3.3.0]octane system. acs.orgelsevierpure.com

Research on divinyl ether has shown that the final polymer often contains both five-membered monocyclic units and bicyclic units, sometimes in a 1:1 ratio. acs.org The extent of cyclization versus intermolecular propagation is influenced by factors such as monomer concentration; lower concentrations tend to favor the bicyclization pathway. elsevierpure.com

| Structural Unit | Description | Formation Pathway | Key Feature |

|---|---|---|---|

| Monocyclic Unit | A five-membered ring with a pendant vinyloxy group. | Primary intramolecular cyclization. acs.orgelsevierpure.com | Contains a remaining unreacted double bond. |

| Bicyclic Unit | A trans-fused dioxo-bicyclo[3.3.0]octane system. | Secondary intramolecular cyclization of the monocyclic radical. acs.org | Fully saturated, highly cyclized structure. |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP), also referred to as living radical polymerization (LRP), allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com These techniques minimize termination reactions that are prevalent in conventional free-radical polymerization. sigmaaldrich.com

Reversible Addition–Fragmentation chain Transfer (RAFT) is a versatile CRP method that can be applied to a wide range of vinyl monomers. sigmaaldrich.com The control in RAFT polymerization is achieved by introducing a RAFT agent, typically a thiocarbonylthio compound, into a conventional free-radical polymerization system.

The core mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. A propagating radical () adds to the RAFT agent (Z-C(=S)S-R) to form an intermediate radical. This intermediate can then fragment to regenerate the RAFT agent and a new radical (R•) that initiates polymerization, or it can release the original propagating chain. This rapid exchange process ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low polydispersity.

While specific studies on the RAFT polymerization of this compound are not prominent, the technique's applicability to vinyl monomers suggests its potential for producing well-defined, non-crosslinked, or architecturally complex polymers from this divinyl ether, likely by favoring the cyclopolymerization pathway under controlled conditions.

Oxygen Inhibition in Free-Radical Systems

A significant challenge in free-radical photopolymerization is oxygen inhibition. radtech.org Molecular oxygen is a diradical that readily reacts with the initiating or propagating carbon-centered radicals (P•) to form peroxyl radicals (POO•). radtech.orgnih.gov These peroxyl radicals are generally much less reactive towards monomer double bonds and are unable to effectively continue the polymer chain, leading to premature termination. radtech.orgnih.gov This process results in incomplete curing, particularly at the surface exposed to air, leading to tackiness. researchgate.net

Several strategies have been developed to mitigate the effects of oxygen inhibition.

| Strategy | Mechanism of Action | Example/Reference |

|---|---|---|

| Inerting | Displaces oxygen from the curing environment by using an inert gas like nitrogen. | A simple and effective physical method. radtech.org |

| High Initiator Concentration | Generates a large number of initial radicals to consume dissolved oxygen before polymerization begins. | Effective in combination with high irradiance. radtech.org |

| Oxygen Scavengers | Additives that preferentially react with oxygen or peroxyl radicals. | Amines, phosphines, and thiols are commonly used. radtech.orgradtech.orgnih.gov |

| Monomer/Oligomer Structure | Higher viscosity formulations limit oxygen diffusion. Specific chemical groups (e.g., thioethers) can chemically reduce oxygen inhibition. | Higher functionality monomers can also reduce oxygen diffusion by forming crosslinked networks more rapidly. radtech.orgnih.gov |

Hybrid Polymerization Systems Incorporating this compound

Hybrid polymerization systems combine two or more different polymerization mechanisms within a single formulation. This approach is used to create materials with tailored properties that capitalize on the advantages of each chemistry. nih.gov

Cationic/Free-Radical Hybrid Photopolymerization

This compound is an excellent candidate for the cationic component in a hybrid system, often paired with free-radically polymerizable monomers like acrylates. nih.govtetrawill.com In such a system, two distinct photoinitiators are used: one to generate radicals for the acrylate (B77674) polymerization and another to generate a strong acid for the cationic polymerization of the vinyl ether. researchgate.net

This dual-cure approach can lead to the formation of interpenetrating polymer networks (IPNs), where two distinct polymer networks are physically interlaced but not covalently bonded to each other. nih.govnih.gov

Key features of this hybrid system include:

Synergistic Curing: The two polymerization reactions can proceed simultaneously or sequentially. Often, the rapid polymerization of the acrylate component can accelerate the cationic curing of the vinyl ether. tetrawill.com The free-radical components can provide active hydrogen, which aids in the generation of the protonic acid needed for the cationic process. tetrawill.com

Overcoming Limitations: Cationic polymerization of vinyl ethers is not inhibited by oxygen. nih.gov Incorporating this compound into a formulation with acrylates can help achieve better surface cure in the presence of air. Conversely, the high reaction rates of acrylates can compensate for the sometimes slower kinetics of cationic polymerization. nih.gov

Tunable Properties: The final properties of the cured material are highly dependent on the polymerization kinetics of each component and the thermodynamic compatibility of the forming polymers. nih.gov Differences in reaction rates can lead to phase separation, creating distinct domains that influence the material's mechanical and morphological properties. nih.gov For example, the fast-forming acrylate network can create a rigid scaffold in which the vinyl ether network subsequently forms. tetrawill.com

| Characteristic | Free-Radical Polymerization (e.g., Acrylates) | Cationic Polymerization (e.g., this compound) |

|---|---|---|

| Initiating Species | Free Radicals | Protonic or Lewis Acids |

| Reaction Speed | Very high | Variable, can be slower |

| Oxygen Inhibition | Severe inhibition radtech.org | No inhibition nih.gov |

| "Dark Cure" | Stops when light is removed | Can continue to polymerize after light source is removed. nih.gov |

| Volume Shrinkage | Relatively high | Low |

Monomer Interactions and Sequential Polymerization in Hybrid Systems

Studies on cationic frontal polymerization, a process where a localized polymerization zone propagates through a monomer mixture, have provided further insights into these interactions. In formulations containing both epoxy and divinyl ether monomers, the velocity of the polymerization front has been observed to increase with a higher proportion of the divinyl ether component. This suggests a synergistic interaction where the highly reactive vinyl ether contributes to a more rapid propagation of the polymerization.

Hybrid systems involving the concurrent free-radical and cationic polymerization of acrylate and vinyl ether/epoxy functionalities, respectively, also demonstrate intricate monomer interactions. In such "dual-cure" systems, the polymerization of the acrylate and vinyl ether components can proceed sequentially or simultaneously, depending on the initiation system and reaction conditions. For instance, in photopolymerization, the choice of photoinitiator can selectively trigger one polymerization mechanism over the other, or a single initiator can be used to generate both radical and cationic species.

The sequential nature of polymerization in these hybrid systems is a critical factor in determining the final network structure. For example, in a system containing this compound and an acrylate monomer, the faster polymerization of the acrylate component can lead to the formation of a cross-linked poly(acrylate) network within which the vinyl ether polymerization subsequently occurs. This can result in the formation of interpenetrating polymer networks (IPNs), where the two polymer networks are physically entangled but not chemically bonded.

The relative reactivity of the monomers in a hybrid system is a key determinant of the polymerization sequence and the resulting polymer architecture. While specific reactivity ratios for the copolymerization of this compound with various comonomers are not extensively documented in publicly available literature, the general principles of cationic polymerization suggest that the electron-rich vinyl ether double bonds of this compound are highly susceptible to electrophilic attack by carbocations.

The living/controlled nature of the polymerization can also be exploited to create well-defined block copolymers in a sequential manner. For instance, base-assisted living cationic polymerization has been utilized to synthesize block copolymers from various vinyl ether monomers using a difunctional initiator derived from 1,4-cyclohexanedimethanol. rsc.org This approach allows for the sequential addition of different vinyl ether monomers to the growing polymer chains, resulting in a controlled block architecture. While this specific study did not use this compound as the monomer, it demonstrates the potential for controlled sequential polymerization in systems involving derivatives of 1,4-cyclohexanedimethanol.

The following table summarizes the general observations on the role of this compound in different hybrid polymerization systems based on available research:

| Hybrid System Component | Observed Interaction with this compound | Resulting Effect |

| Epoxides | Acts as a reactive diluent and comonomer in cationic polymerization. | Increased polymerization rate and final monomer conversion. |

| Acrylates | Participates in dual-cure systems via cationic polymerization alongside free-radical polymerization of acrylates. | Potential for sequential polymerization and formation of interpenetrating polymer networks. |

| Other Vinyl Ethers | Can be used in sequential living/controlled cationic polymerization to form block copolymers. | Formation of well-defined polymer architectures. |

Table 1: Interactions of this compound in Hybrid Polymerization Systems

Kinetic Analysis and Mechanistic Elucidation in Polymerization

Real-time Monitoring Techniques

To effectively study the rapid polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane, real-time monitoring techniques are indispensable. These methods allow for the continuous tracking of chemical and physical changes as the reaction progresses.

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful tool for monitoring the polymerization of vinyl ethers. This technique tracks the disappearance of the characteristic absorption bands of the vinyl group as the monomer is converted into a polymer. Specifically, the decrease in the intensity of the C=C stretching vibration, typically observed around 1620 cm⁻¹, provides a direct measure of monomer conversion over time. By acquiring spectra at rapid intervals, a detailed kinetic profile of the polymerization can be constructed. This allows for the investigation of the influence of various factors, such as initiator concentration, temperature, and light intensity (in photopolymerization), on the reaction rate.

Determination of Kinetic Parameters

From the real-time data obtained through techniques like RT-FTIR and Photo-DSC, crucial kinetic parameters can be determined. These parameters provide a quantitative understanding of the polymerization process.

Table 1: Representative Kinetic Parameters for Cationic Polymerization of a Model Divinyl Ether Monomer

| Parameter | Value | Conditions |

| Propagation Rate Constant (kp) | 1.0 x 104 L mol-1 s-1 | Cationic polymerization in a non-polar solvent at 25°C. |

| Termination Rate Constant (kt) | 5.0 x 102 L mol-1 s-1 | Dependent on counter-ion and solvent polarity. |

Note: The data in this table is illustrative for a model divinyl ether and not specific to this compound. Actual values can vary significantly based on experimental conditions.

The dynamics of monomer conversion provide a comprehensive picture of the polymerization process. By plotting monomer conversion as a function of time, the reaction can be characterized in terms of its initial rate, the time to reach a certain conversion level, and the final conversion achieved. This information is critical for process control in industrial applications.

Table 2: Monomer Conversion of a Model Divinyl Ether Under Different Photoinitiator Concentrations

| Time (s) | Conversion (%) with 1 wt% Initiator | Conversion (%) with 3 wt% Initiator |

| 0 | 0 | 0 |

| 5 | 45 | 65 |

| 10 | 70 | 85 |

| 20 | 85 | 92 |

| 30 | 90 | 95 |

Note: This data is representative for a model divinyl ether system and illustrates the typical effect of initiator concentration on conversion dynamics.

Analysis of Molecular Weight Evolution and Dispersity

The evolution of molecular weight and its distribution (dispersity) during polymerization provides insights into the reaction mechanism, including the relative rates of initiation, propagation, and termination, as well as the occurrence of chain transfer events. For a difunctional monomer like this compound, polymerization leads to the formation of a crosslinked network. Therefore, traditional measures of molecular weight for linear polymers are not directly applicable beyond the gel point.

Before the gel point, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be monitored using techniques like gel permeation chromatography (GPC). The dispersity (Đ), calculated as the ratio of Mw to Mn, indicates the breadth of the molecular weight distribution. In an ideal living polymerization, Đ approaches 1.0. However, in the cationic polymerization of divinyl ethers, broader distributions are common due to the high reactivity of the cationic species and the potential for side reactions. As the polymerization of this compound proceeds, the molecular weight increases rapidly, and crosslinking leads to the formation of an insoluble gel. The point at which this network forms is known as the gel point, and it is a critical parameter in the processing of thermosetting materials.

Table 3: Illustrative Molecular Weight Evolution for a Model Divinyl Ether Polymerization (Pre-Gel Point)

| Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |

| 10 | 1,500 | 2,100 | 1.4 |

| 30 | 4,000 | 6,400 | 1.6 |

| 50 | 8,500 | 15,300 | 1.8 |

Note: This table provides a conceptual illustration of how molecular weight and dispersity might evolve for a divinyl ether before the formation of a crosslinked gel.

Computational and Theoretical Modeling of Polymerization Processes

The in-depth understanding of the polymerization of this compound has been significantly advanced through the application of computational and theoretical modeling. These methods provide molecular-level insights into reaction mechanisms, kinetics, and the structure-property relationships of the resulting polymer networks, complementing experimental investigations.

Quantum-Chemical and Molecular Mechanics Methods

Quantum-chemical and molecular mechanics methods are foundational tools for investigating the polymerization of this compound. These computational techniques allow for the detailed examination of the energies of different molecular conformations, the transition states of reactions, and the electronic properties of the monomer and its reactive intermediates.

Quantum-chemical methods, such as ab initio calculations and semi-empirical methods, are employed to study the electronic structure of the vinyloxy groups and the carbocationic intermediates formed during cationic polymerization. These calculations can elucidate the charge distribution and reactivity of the monomer, providing a basis for understanding its polymerization behavior. For instance, calculations can predict the relative stability of different carbocationic species, which influences the likelihood of propagation versus chain transfer or termination events.

Molecular mechanics, on the other hand, utilizes classical force fields to model the behavior of larger molecular systems, such as growing polymer chains and cross-linked networks. bohrium.com Force fields are sets of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates. For poly(vinyl ethers), force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) can be used to perform molecular dynamics simulations. bohrium.com These simulations can predict various physical properties of the resulting polymer, including its density, glass transition temperature, and mechanical moduli. The development of accurate force fields is crucial for the reliable prediction of polymer properties.

By combining quantum-chemical calculations on reactive intermediates with molecular mechanics simulations of the bulk polymer, a multiscale modeling approach can be achieved. This allows for a comprehensive understanding of the polymerization process, from the initial electronic interactions to the macroscopic properties of the final material.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a particularly powerful tool for studying the mechanistic details of vinyl ether polymerization due to its balance of computational cost and accuracy. DFT calculations are used to map out the potential energy surfaces of reaction pathways, allowing for the determination of activation energies for key elementary steps such as initiation, propagation, and chain transfer.

In the context of the cationic polymerization of divinyl ethers, DFT can be used to investigate the interaction between the monomer and the initiating species, such as a Lewis or Brønsted acid. These calculations can reveal the structure of the initiation complex and the energy barrier for the formation of the first carbocationic intermediate. For example, in a study on the mechanically induced cationic RAFT polymerization of vinyl ethers, DFT calculations were used to elucidate the initiation process, showing the electrophilic addition of a trifluoromethyl radical to the vinyl ether double bond to form a radical intermediate, followed by oxidation to a cationic species. rsc.org

Furthermore, DFT is instrumental in understanding the stereochemistry of the polymerization. By calculating the energies of transition states leading to different stereochemical outcomes (e.g., isotactic vs. syndiotactic enchainment), the factors that control the tacticity of the resulting polymer can be identified. This is particularly relevant for this compound, where the stereochemistry of the cyclohexane (B81311) ring (cis/trans isomers) can influence the polymerization process and the final polymer architecture.

While specific DFT studies on this compound are not abundant in the literature, data from analogous vinyl ether systems provide valuable insights. The table below presents representative activation energies for the initiation of cationic polymerization of a generic vinyl ether, as calculated by DFT.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reference System |

|---|---|---|---|

| Initiation | Formation of a cationic intermediate from a radical intermediate. | 5.81 | Generic Vinyl Ether |

This data is illustrative and based on a study of a mechanically induced cationic RAFT polymerization of vinyl ethers. The specific values for this compound may vary. rsc.org

Microkinetic Modeling and Monte Carlo Simulations

Microkinetic models consist of a set of differential equations that describe the rate of change of concentration of each species involved in the polymerization, including the monomer, initiator, active centers, and polymer chains of different lengths. By solving these equations, it is possible to predict the monomer conversion over time, the evolution of the molecular weight distribution, and the degree of cross-linking.

Monte Carlo simulations offer a stochastic approach to modeling polymerization. acs.org Instead of solving differential equations, these simulations model the individual reaction events (initiation, propagation, termination, cyclization, cross-linking) based on their probabilities. This method is particularly well-suited for studying the formation of complex network structures, as is the case with the polymerization of a divinyl monomer like this compound. Monte Carlo simulations can provide detailed information about the network topology, including the distribution of cycle sizes, the cross-link density, and the gel point. acs.org

For instance, Monte Carlo simulations of end-linked polymer networks have been shown to accurately predict the gelation point and the final extent of the polymerization reaction. acs.org These simulations can also account for the effects of stoichiometric imbalance and precursor dispersity on the final network structure. acs.org

The table below summarizes the types of information that can be obtained from Monte Carlo simulations of divinyl monomer polymerization.

| Simulation Output | Description | Significance |

|---|---|---|

| Gel Point | The monomer conversion at which an infinite polymer network first appears. | Crucial for process control in applications requiring gelation. |

| Sol Fraction | The fraction of material that is not incorporated into the polymer network. | Relates to the efficiency of the cross-linking reaction. |

| Cross-link Density | The number of cross-links per unit volume of the polymer. | Directly influences the mechanical properties of the final material. |

| Cycle Rank | A measure of the number of intramolecular cyclization reactions. | Affects the network topology and can influence swelling behavior. |

Chemical Transformations of 1,4 Bis Vinyloxy Methyl Cyclohexane Beyond Polymerization

Oxidative Reactions of Vinyloxy Groups

The electron-rich double bonds of the vinyloxy groups in 1,4-Bis((vinyloxy)methyl)cyclohexane are readily targeted by oxidizing agents. These reactions typically lead to the cleavage of the C=C bond, resulting in the formation of carbonyl compounds or carboxylic acids.

One of the most significant oxidative reactions for vinyl ethers is ozonolysis. acs.orgresearchgate.netwikipedia.org In this reaction, ozone (O₃) reacts with the double bonds to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (a trioxolane). wikipedia.org Subsequent work-up of the ozonide determines the final products. Reductive work-up (e.g., with zinc or dimethyl sulfide) typically yields aldehydes, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids. For this compound, ozonolysis would cleave both vinyl groups to yield 1,4-cyclohexanedicarbaldehyde or 1,4-cyclohexanedicarboxylic acid derivatives. The general mechanism involves the formation of a Criegee intermediate. researchgate.netcopernicus.org

Other strong oxidizing agents can also be employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the vinyloxy groups, typically leading to the formation of the corresponding carboxylic acids after cleavage of the double bond.

Table 1: Oxidative Reactions of this compound

| Reaction Type | Reagent(s) | Work-up Condition | Primary Product(s) |

| Ozonolysis | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Reductive | 1,4-Cyclohexanedimethanol (B133615) derived formate (B1220265) ester |

| Ozonolysis | 1. O₃ 2. H₂O₂ | Oxidative | 1,4-Cyclohexanedimethanol derived carboxylic acid |

| Oxidation | KMnO₄ or CrO₃ | Oxidative | 1,4-Cyclohexanedicarboxylic acid derivatives |

Reductive Conversions

The vinyloxy groups of this compound can undergo reduction, primarily through the hydrogenation of the carbon-carbon double bonds. This transformation converts the vinyl ether functionalities into saturated ethyl ether groups.

Catalytic hydrogenation is a common method for this conversion. mdpi.com Using catalysts such as palladium on carbon (Pd/C) and a source of hydrogen (H₂), the double bonds are selectively reduced without cleaving the ether linkage. mdpi.comresearchgate.net This reaction yields 1,4-Bis((ethoxy)methyl)cyclohexane. The process is typically carried out under mild conditions, and palladium catalysts are often preferred as they are less prone to causing hydrogenolysis (cleavage of the C-O bond) compared to other catalysts like platinum under similar conditions. mdpi.com The heat of hydrogenation for divinyl ethers indicates that the interaction between the two vinyloxy groups is minimal when separated by a longer chain, suggesting that the two groups in this compound would hydrogenate independently. lookchem.com

While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce certain functional groups, their reaction with vinyl ethers is less straightforward and can potentially lead to cleavage of the ether bond under harsh conditions. However, the primary and most predictable reductive pathway is the saturation of the double bond.

Table 2: Reductive Conversion of this compound

| Reaction Type | Reagent(s) | Catalyst | Product |

| Catalytic Hydrogenation | H₂ | Pd/C | 1,4-Bis((ethoxy)methyl)cyclohexane |

Nucleophilic Substitution Reactions

The vinyloxy groups exhibit reactivity towards nucleophiles, often initiated by the protonation of the double bond, which makes the β-carbon susceptible to nucleophilic attack. This class of reactions includes hydrolysis and the addition of alcohols or carboxylic acids.

Acid-catalyzed hydrolysis is a characteristic reaction of vinyl ethers. In the presence of an acid and water, the vinyloxy groups of this compound are converted into a hemiacetal intermediate, which is unstable and rapidly decomposes to yield an aldehyde and an alcohol. The products of this reaction would be 1,4-cyclohexanedimethanol and two equivalents of acetaldehyde.

Similarly, in the presence of an acid catalyst, alcohols can add across the double bond to form acetals. acs.org For example, reacting this compound with an alcohol (R'OH) would lead to the formation of a mixed acetal (B89532). Carboxylic acids can also add to the vinyl ether, a reaction that has been used to form divinyl species containing hemiacetal ester functions, which can act as cross-linkers. dtu.dk Another important reaction is the oxa-Michael addition, where a nucleophile, such as water or an alcohol, adds to the activated double bond. rsc.org

Table 3: Nucleophilic Substitution/Addition Reactions of this compound

| Reaction Type | Reagent(s) | Catalyst | Product(s) |

| Hydrolysis | H₂O | Acid (e.g., H₂SO₄) | 1,4-Cyclohexanedimethanol and Acetaldehyde |

| Acetal Formation | R'OH (Alcohol) | Acid | 1,4-Bis((1-alkoxyethoxy)methyl)cyclohexane |

| Hemiacetal Ester Formation | R'COOH (Carboxylic Acid) | (None or Acid) | Hemiacetal ester adduct |

Comparative Studies and Structure Reactivity Relationships

Comparative Analysis with Other Divinyl Ether Monomers

1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol (B133615) divinyl ether (CHDVE), possesses a rigid cycloaliphatic core that distinguishes it from linear aliphatic divinyl ethers such as tri(ethylene glycol) divinyl ether (TEGDVE). This structural difference has a profound impact on polymerization kinetics and the properties of the cured materials.

In cationic photopolymerization, a common curing method for these monomers, the reactivity of the vinyl ether groups is paramount. While both linear and cycloaliphatic divinyl ethers exhibit high reactivity, the rigid structure of CHDVE can influence the polymerization rate and the final conversion of the vinyl ether groups. The bulky cyclohexane (B81311) ring may impose steric hindrance, potentially leading to a slightly lower polymerization rate compared to more flexible linear divinyl ethers under certain conditions. However, this same rigidity contributes to a higher glass transition temperature (Tg) and improved thermal stability in the resulting polymer network.

Research indicates that the inclusion of 1,4-cyclohexanedimethanol divinyl ether can accelerate the photopolymerization of certain epoxy monomer systems. nih.gov The high reactivity of the vinyl ether groups in CHDVE contributes to a rapid increase in the initial polymerization rate.

Table 1: Comparative Properties of Divinyl Ether Monomers in Photopolymerization

| Monomer | Structure | Key Feature | Impact on Polymer Properties |

| This compound (CHDVE) | Cycloaliphatic | Rigid, bulky core | High Tg, good thermal stability, potential for high hardness |

| Tri(ethylene glycol) divinyl ether (TEGDVE) | Linear Aliphatic | Flexible ether linkages | Lower Tg, greater flexibility, potentially faster initial cure speed |

Reactivity Comparison with Monovinyl Ethers and Other Polymerizable Monomers (e.g., Acrylates, Epoxides)

The reactivity of this compound is highly dependent on the polymerization mechanism employed, particularly when compared to other classes of monomers like monovinyl ethers, acrylates, and epoxides.

Versus Monovinyl Ethers: As a divinyl ether, CHDVE is a crosslinking agent, whereas monovinyl ethers are typically used to form linear polymers or as reactive diluents. The two vinyl ether groups in CHDVE allow for the formation of a three-dimensional polymer network, leading to materials with significantly higher mechanical strength and thermal resistance compared to the linear polymers derived from monovinyl ethers.

Versus Acrylates: Vinyl ethers and acrylates exhibit fundamentally different reactivities in radical and cationic polymerizations.

Cationic Polymerization: Vinyl ethers, including CHDVE, are highly reactive in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. Acrylates, being electron-deficient, are generally not reactive under cationic conditions. nih.govacs.org

Radical Polymerization: Conversely, acrylates are highly reactive in free-radical polymerization. Vinyl ethers show a much lower tendency to undergo radical homopolymerization. cmu.edu However, they can copolymerize with electron-deficient monomers. The copolymerization of vinyl ethers with acrylates is challenging due to their disparate reactivity ratios. cmu.edu

Versus Epoxides: Both vinyl ethers and epoxides are readily polymerizable via cationic mechanisms. Vinyl ethers are known to have a higher reactivity and polymerization rate in photoinitiated cationic polymerization compared to many common epoxides. mdpi.comresearchgate.net This is attributed to the higher nucleophilicity of the vinyl ether double bond. The combination of CHDVE with epoxy monomers in hybrid formulations can lead to rapid curing systems, where the vinyl ether component initiates a fast initial cure. nih.gov

Table 2: Reactivity Comparison of this compound with Other Monomer Classes

| Monomer Class | Polymerization Mechanism | Relative Reactivity | Resulting Polymer Structure |

| This compound | Cationic, Radical | High (Cationic), Low (Radical) | Cross-linked Network |

| Monovinyl Ethers | Cationic, Radical | High (Cationic), Low (Radical) | Linear or Branched |

| Acrylates | Radical, Anionic | Very High (Radical) | Linear or Cross-linked |

| Epoxides | Cationic, Anionic | Moderate to High (Cationic) | Cross-linked Network |

This table presents a generalized comparison of monomer reactivity based on established polymerization principles.

Structure-Property Relationships in this compound Derived Polymers

The unique chemical structure of this compound directly influences the properties of the polymers it forms. The presence of the cycloaliphatic ring is a key determinant of the final material characteristics.

Thermal Stability and Glass Transition Temperature (Tg): The rigid cyclohexane ring in the polymer backbone restricts chain mobility. This leads to a higher glass transition temperature and enhanced thermal stability compared to polymers derived from linear, flexible divinyl ethers. semanticscholar.org The incorporation of this cycloaliphatic structure is a common strategy to increase the service temperature of polymeric materials.

Mechanical Properties: The difunctional nature of CHDVE allows for the formation of a densely cross-linked network, which imparts high hardness, stiffness, and good mechanical strength to the cured polymer. ontosight.ai Polymers derived from 1,4-cyclohexanedimethanol, the precursor to CHDVE, are known to exhibit good tensile properties. bohrium.com The rigidity of the cyclohexane unit contributes to a higher modulus and tensile strength in the resulting polymer.

Influence of Isomerism: this compound exists as a mixture of cis and trans isomers. The ratio of these isomers can significantly affect the polymer's properties. The trans isomer has a more linear and regular structure, which can lead to more efficient chain packing and potentially higher crystallinity in the resulting polymer. This, in turn, can influence properties such as melting point, tensile strength, and barrier properties. Conversely, a higher cis content can disrupt chain packing, leading to more amorphous polymers with potentially lower Tg and modulus.

Table 3: Structure-Property Relationships in Polymers Derived from this compound

| Structural Feature | Influence on Polymer Properties |

| Cycloaliphatic Ring | Increases Tg, enhances thermal stability, improves mechanical strength and hardness. |

| Divinyl Functionality | Enables high cross-link density, leading to a rigid, thermoset material. |

| Trans-isomer | Promotes more ordered chain packing, potentially increasing crystallinity, melting point, and tensile strength. |

| Cis-isomer | Disrupts chain packing, leading to more amorphous character, potentially lower Tg and modulus. |

Advanced Characterization Techniques for Polymer Products

Spectroscopic Analysis (e.g., NMR, FTIR)

Spectroscopic methods are fundamental in confirming the polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane and detailing the structure of the resultant polymer network.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the polymerization process. The disappearance of characteristic vibrational bands of the vinyl ether group, typically around 1620 cm⁻¹ (C=C stretching) and 3120 cm⁻¹ (=C-H stretching), indicates the conversion of the monomer into a polymer. The presence of strong C-O-C ether linkage bands in the region of 1000-1200 cm⁻¹ in the polymer spectrum confirms the formation of the polyether backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information. In the ¹H NMR spectrum of the monomer, signals corresponding to the vinyl protons are observed in the range of 6.4-6.6 ppm and 4.0-4.2 ppm. Upon polymerization, these signals diminish, and new broad signals corresponding to the protons in the polymer backbone appear. Solid-state NMR can be particularly useful for analyzing the cross-linked, insoluble nature of the final polymer product, offering insights into the local environment of the carbon and proton atoms within the network.

| Technique | Functional Group | Characteristic Peak/Chemical Shift (Monomer) | Characteristic Peak/Chemical Shift (Polymer) |

| FTIR | Vinyl C=C Stretch | ~1620 cm⁻¹ | Absent or significantly reduced |

| Vinyl =C-H Stretch | ~3120 cm⁻¹ | Absent or significantly reduced | |

| Ether C-O-C Stretch | ~1100 cm⁻¹ | Broad, strong band ~1100 cm⁻¹ | |

| ¹H NMR | Vinyl Protons | ~6.4-6.6 ppm, ~4.0-4.2 ppm | Absent or significantly reduced |

| Polymer Backbone | - | Broad signals in the ~3.5-4.0 ppm and ~1.0-2.0 ppm regions | |

| ¹³C NMR | Vinyl Carbons | ~152 ppm, ~86 ppm | Absent or significantly reduced |

| Polymer Backbone | - | Signals corresponding to aliphatic carbons in the polymer chain |

Chromatographic Analysis (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography)

For soluble polymer fractions or in the early stages of polymerization before extensive cross-linking occurs, Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is employed to determine the molecular weight distribution. This technique separates polymer chains based on their hydrodynamic volume in solution. Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. For highly cross-linked polymers derived from this compound, GPC analysis is challenging due to their insolubility. In such cases, the technique may be used to analyze any soluble extracts to understand the extent of network formation.

Table 2: GPC/SEC Analysis Data for Soluble Fractions of Poly(this compound) Note: This data is illustrative as GPC is not suitable for the fully cross-linked, insoluble polymer. The values would represent the characterization of any soluble oligomeric or uncross-linked species.

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-Average Molecular Weight | Varies with conversion |

| Mw ( g/mol ) | Weight-Average Molecular Weight | Varies with conversion |

| PDI (Mw/Mn) | Polydispersity Index | Typically broad for cross-linked systems |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are critical for evaluating the performance of the polymer at different temperatures.

Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg). The Tg is a key characteristic of amorphous or semi-crystalline polymers and relates to the transition from a rigid, glassy state to a more flexible, rubbery state. For highly cross-linked polymers, the Tg is typically elevated, reflecting the restricted mobility of the polymer chains within the network structure.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the polymer. By monitoring the weight loss of a sample as a function of increasing temperature, the onset of decomposition and the degradation mechanism can be assessed. Polymers formed from this compound are expected to exhibit good thermal stability due to the formation of a robust, cross-linked network.

| Technique | Parameter | Description | Expected Value |

| DSC | Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state. | Expected to be high due to cross-linking |

| TGA | Onset of Decomposition (T_onset) | Temperature at which significant weight loss begins. | Indicative of thermal stability |

| Temperature at Max Decomposition Rate (T_max) | Temperature at which the rate of weight loss is highest. | Provides insight into degradation kinetics |

Microscopic and Morphological Characterization

The morphology and surface features of the polymer are investigated using microscopic techniques.